N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide
Description
This compound features a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group and at the 6-position with a piperidin-1-yl group. A 2,3,4-trifluorobenzamide moiety is linked via a methylene bridge to the triazine ring.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,3,4-trifluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c1-26(2)17-23-13(24-18(25-17)27-8-4-3-5-9-27)10-22-16(28)11-6-7-12(19)15(21)14(11)20/h6-7H,3-5,8-10H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPVZOQIDIPUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide generally involves multi-step organic reactions. One commonly used route starts with the preparation of the 1,3,5-triazin-2-yl core, followed by the attachment of dimethylamino and piperidinyl groups through nucleophilic substitution reactions. The final step often involves coupling this intermediate with 2,3,4-trifluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is typically optimized for yield and efficiency. Advanced techniques such as continuous flow chemistry and catalysis may be employed to streamline the reaction process and minimize by-products. Reaction conditions such as temperature, solvent, and catalyst choice are meticulously controlled to achieve high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide undergoes various chemical reactions including:
Oxidation: : This can lead to the formation of N-oxides or dealkylated products.
Reduction: : Potentially reducing the triazinyl ring or the trifluorobenzamide core.
Substitution: : Both electrophilic and nucleophilic substitutions, particularly at the triazinyl and benzamide moieties.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Various alkylating agents or halogenating reagents in the presence of bases or acids.
Major Products
Oxidation Products: : N-oxides of the dimethylamino group.
Reduction Products: : Reduced triazinyl or benzamide structures.
Substitution Products: : Modified triazinyl and benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive sites make it valuable in organic synthesis and material science.
Biology
Biologically, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide shows potential as a therapeutic agent. Studies may explore its interaction with biological targets such as enzymes or receptors, contributing to drug discovery and development.
Medicine
In medicine, this compound could be investigated for its pharmacological properties
Industry
Industrially, this compound may find applications in the development of advanced materials, agrochemicals, and dyes, capitalizing on its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. This could include inhibition of enzymes or interaction with cell membrane receptors, leading to a cascade of intracellular events. Pathways affected may involve signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Research
Desai et al. (2016) synthesized 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine derivatives with sulfonamide termini, demonstrating antimicrobial activity against Gram-positive bacteria (e.g., S. aureus MIC: 8–16 µg/mL) . Key differences:
- Substituent Variation : The target compound replaces the sulfonamide group with a 2,3,4-trifluorobenzamide, which may enhance lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects.
Triazine-Based Agrochemicals
highlights triazine derivatives like prosulfuron (a sulfonylurea herbicide) and diflubenzuron (a benzoylurea insecticide). Comparative analysis:
- Electron-Donor vs. Withdrawing Groups: The dimethylamino group in the target compound is a stronger electron donor than prosulfuron’s methoxy group, which could alter binding to biological targets (e.g., enzymes vs. chitin synthase in diflubenzuron) .
Research Findings and Implications
- Antimicrobial Potential: While direct data on the target compound is lacking, Desai’s work suggests that piperidin-1-yl triazines with polar termini (e.g., sulfonamides) exhibit antimicrobial activity. The fluorinated benzamide may broaden the spectrum to Gram-negative strains due to enhanced membrane penetration .
- Agrochemical Cross-Potential: Diflubenzuron’s difluorobenzamide group targets insect chitin synthesis. The target compound’s trifluorinated variant could offer stronger binding but may require structural optimization for pesticidal use .
Biological Activity
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a triazinyl moiety linked to a trifluorobenzamide structure through a methyl bridge . Key functional groups include:
- Dimethylamino group
- Piperidine ring
- Trifluorobenzamide
These components contribute to the compound's unique chemical reactivity and biological activity.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes. Notably:
- PARP1 Inhibition : Related compounds have shown inhibition of Poly ADP-ribose polymerase 1 (PARP1) with IC50 values in the low micromolar range. This suggests potential applications in cancer therapy due to PARP1's role in DNA repair mechanisms.
- Anticancer Activity : The triazine structure has been associated with anticancer properties. For instance, compounds with similar structural features have demonstrated robust effects on serum biomarkers related to cancer progression .
- Enzyme Interaction Studies : Interaction studies are crucial for understanding how this compound affects biological systems. The presence of the piperidine and triazine moieties may enhance its binding capabilities with various biological targets.
Comparative Analysis of Related Compounds
A comparative analysis reveals insights into the biological activity of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |
| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |
| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |
The unique combination of both triazine and benzamide structures in this compound enhances its binding capabilities and biological activity compared to simpler analogs.
Case Studies and Research Findings
Several key studies have highlighted the biological potential of triazine derivatives:
- A study published in Frontiers in Chemistry examined a series of pyrazolyl-s-triazine compounds with indole motifs for anticancer activity. The findings indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines .
- Another investigation focused on the discovery of 1-(1,3,5-triazin-2-yl)piperidine derivatives as potent inhibitors of soluble epoxide hydrolase. These compounds displayed robust in vivo target engagement and were effective in various disease models .
Q & A
Basic: What synthetic strategies are effective for synthesizing this triazine-benzamide hybrid compound?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
Triazine Core Formation : React 2,4,6-trichloro-1,3,5-triazine with dimethylamine and piperidine to introduce the 4-(dimethylamino)-6-(piperidin-1-yl) substituents. This step is performed in anhydrous THF or ethanol under reflux, with yields optimized by controlling stoichiometry (e.g., 1:1.2 molar ratio for secondary amines) .
Methylation and Benzamide Coupling : Introduce the methyl group at the triazine C2 position via reductive amination or alkylation. The trifluorobenzamide moiety is then coupled using 2,3,4-trifluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
Example Reaction Conditions from Analogous Triazines ( ):
| Substituent on Triazine | Yield (%) | Melting Point (°C) | Key NMR Signals (δ, ppm) |
|---|---|---|---|
| 4-Fluorophenyl | 75 | 168–170 | 8.21 (d, Ar-H), 3.82 (m, piperidinyl) |
| 4-Trifluoromethylphenyl | 68 | 155–157 | 8.45 (s, Ar-H), 3.75 (m, piperidinyl) |
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .
Basic: What characterization techniques are essential for confirming the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Elemental Analysis : Validate C, H, N, F content within ±0.4% of theoretical values .
- Melting Point : Consistency with literature values (e.g., 160–180°C range for similar triazines) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates compared to ethanol .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate triazine-amine reactions .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during benzamide coupling .
- Real-Time Monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction time dynamically (e.g., stopping at 90% conversion to avoid degradation) .
Example Optimization Data ():
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 25°C | 72 | 95 |
| Acetonitrile, 40°C | 68 | 92 |
| With PTC, 25°C | 85 | 98 |
Advanced: How to design experiments to elucidate the compound’s mechanism of action against leukemia cells?
Methodological Answer:
In Vitro Screening : Use MTT assays on leukemia cell lines (e.g., K562, HL-60) to determine IC₅₀ values. Compare with reference drugs like imatinib .
Target Identification : Perform kinase profiling assays (e.g., ATP-competitive binding studies) to identify inhibited kinases (e.g., Bcr-Abl, FLT3) .
Molecular Docking : Model the compound’s interaction with kinase active sites (e.g., using AutoDock Vina). The trifluorobenzamide group may occupy hydrophobic pockets, while the triazine core interacts with catalytic lysine residues .
Apoptosis Assays : Measure caspase-3/7 activation and Annexin V staining to confirm programmed cell death .
Basic: What key structural features influence its bioactivity?
Methodological Answer:
- Triazine Core : Essential for hydrogen bonding with biological targets (e.g., kinase ATP-binding domains) .
- Fluorine Substituents : The 2,3,4-trifluorobenzamide group enhances lipophilicity (logP ~3.5) and metabolic stability by resisting cytochrome P450 oxidation .
- Piperidinyl Group : Improves solubility via protonation at physiological pH and modulates selectivity for specific kinases .
Structure-Activity Relationship (SAR) Trends ( ):
| Substituent Variation | Antileukemic IC₅₀ (μM) |
|---|---|
| 4-Methylpiperidinyl | 1.2 |
| 4-Chlorophenyl | 5.8 |
| 4-Trifluoromethylphenyl | 2.1 |
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Control Experiments : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Comparative SAR Analysis : Systematically vary substituents (e.g., replacing piperidinyl with morpholinyl) to isolate contributing factors .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in published IC₅₀ values, accounting for assay methodologies .
Basic: What are the solubility and stability profiles under different conditions?
Methodological Answer:
- Solubility :
- Water: <0.1 mg/mL (due to high logP).
- DMSO: >50 mg/mL (ideal for in vitro assays) .
- Stability :
Advanced: How to employ computational methods to predict target interactions?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding to kinase domains over 100 ns. Analyze root-mean-square deviation (RMSD) to assess complex stability .
Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG). The trifluorobenzamide group contributes -8.2 kcal/mol via van der Waals interactions .
ADMET Prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability: low; CYP2D6 inhibition: moderate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
